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Compound of Interest

Compound Name: Dapagliflozin impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the types of impurities found in the
Dapagliflozin active pharmaceutical ingredient (API). Dapagliflozin, a potent and selective
sodium-glucose co-transporter 2 (SGLTZ2) inhibitor, is a critical therapeutic agent in the
management of type 2 diabetes mellitus. Ensuring the purity and quality of the Dapagliflozin
APl is paramount for its safety and efficacy. This document details the various classes of
impurities, their origins, and the analytical methodologies employed for their detection and
quantification.

Classification of Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized into process-related impurities,
degradation products, and residual solvents.[1] A thorough understanding of these impurities is
essential for the development of robust manufacturing processes and stable formulations.

1.1. Process-Related Impurities: These impurities are chemical entities that are formed during
the synthesis of the Dapagliflozin API and are not the desired final product. They can originate
from starting materials, intermediates, byproducts of side reactions, or reagents used in the
synthesis.[1]

Some of the key process-related impurities that have been identified include:
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o Starting Material Impurities: Residuals of the initial chemical building blocks used to
synthesize Dapagliflozin.

» Intermediates: Compounds that are formed at various stages of the synthesis and may be
carried over to the final product if the reaction is incomplete or purification is inadequate.[1]

e Byproducts: Unwanted products resulting from side reactions that can occur during the main
chemical transformations.[1]

» Enantiomeric Impurities: Dapagliflozin is a chiral molecule, and its enantiomer can be formed
as an impurity during the synthetic process.

» Named Process-Related Impurities: Specific impurities that have been identified and
characterized, such as:

o

Dapagliflozin EP Impurity A (4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-
(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)[2][3]

o Dapagliflozin EP Impurity B ((1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxy-3-
ethylphenyl)methyl]phenyl]-D-glucitol)

o Dapagliflozin Tetraacetate[4]

o Monoacetyl Dapagliflozin[4][5]

o la-Methoxy Dapagliflozin[4]

o 4-Deschloro-4-bromo Dapagliflozin[4]

o 5-bromo-2-chloro-4'-ethoxydiphenylmethane[4]

1.2. Degradation Products: These impurities are formed due to the chemical decomposition of
the Dapagliflozin APl over time or under the influence of external factors such as light, heat,
moisture, or oxygen.[1] Understanding the degradation pathways is crucial for establishing
appropriate storage conditions and shelf-life for the drug substance and its formulated
products.
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Forced degradation studies are conducted to intentionally degrade the API under various stress
conditions to identify potential degradation products. Common degradation pathways for
Dapagliflozin include:

Hydrolysis: Degradation due to reaction with water, which can be accelerated in acidic or
basic conditions.[1][6]

Oxidation: Degradation caused by exposure to oxygen.[1]

Photodegradation: Degradation upon exposure to light.[1]

Thermal Degradation: Decomposition at elevated temperatures.
Key degradation products identified in studies include:

e Benzylic hydroxy dapagliflozin[7]

o Oxo dapagliflozin[7]

» Desethyl dapagliflozin[7]

1.3. Residual Solvents: These are organic or inorganic liquids used during the synthesis and
purification of the Dapagliflozin API. While efforts are made to remove them completely, trace
amounts may remain in the final product. Their levels are strictly controlled according to
regulatory guidelines due to their potential toxicity.[1]

Quantitative Analysis of Dapagliflozin Impurities

The control of impurities in the Dapagliflozin API is governed by strict regulatory guidelines from
authorities like the United States Pharmacopeia (USP) and the European Medicines Agency
(EMA).[1][8] Specifications are set for known and unknown impurities to ensure the safety and
quality of the drug product.

Table 1: Pharmacopeial Acceptance Criteria for Dapagliflozin Propanediol
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Parameter Acceptance Criteria

Assay (Dapagliflozin) 98.0%-16.5%

Total Impurities <0.30%

Source: USP Monograph for Dapagliflozin Propanediol[2]

Table 2: Results from Forced Degradation Studies of Dapagliflozin

Stress Condition Reagent/Condition Duration Degradation (%)
Acid Hydrolysis 0.1 N HCI - 78%I[9]
Base Hydrolysis 0.1 N NaOH - 71.4%[9]
Oxidation 5% H202 2 hours 73.8%][9]
Photolytic ]

) UV light - 95.2% (Recovery)[9]
Degradation

Thermal Degradation 60°C - 42.8% (Recovery)[9]

Neutral Hydrolysis Water - 64.2% (Recovery)[9]

Table 3: Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis

Parameter Dapagliflozin Impurities

1.0 pg/mL (for some impurities)

Linearity Range 10-70 pg/mL[10]

[11]
Correlation Coefficient (r?) > 0.999[10][12] >0.99
Limit of Detection (LOD) - -

Limit of Quantification (LOQ) - -
Precision (%RSD) < 2%[12] <2%
Accuracy (% Recovery) 98-102% 98-102%
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Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Dapagliflozin
impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass
Spectrometry (MS) for structural elucidation.[1][4]

3.1. Representative HPLC Method for Dapagliflozin and its Impurities

This section outlines a typical experimental protocol for the analysis of Dapagliflozin and its
related substances.

o Chromatographic System:
o Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
o Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 pm particle size).[11]
o Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
» Mobile Phase:
o Mobile Phase A: Buffer solution (e.g., phosphate buffer pH 6.5).[11]
o Mobile Phase B: Acetonitrile and water mixture (e.g., 90:10 v/v).[11]

o Gradient Program: A gradient elution is typically used to achieve optimal separation of all
impurities.

o Detection:

o Wavelength: 245 nm.[11]
e Flow Rate: 1.0 mL/min.[11]
* Injection Volume: 10 pL.

e Sample Preparation:
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o Standard Solution: A known concentration of Dapagliflozin reference standard is prepared
in a suitable diluent.

o Sample Solution: The Dapagliflozin API is dissolved in the diluent to a specified
concentration.

o Spiked Solution: The sample solution is spiked with known impurities to verify the
specificity and resolution of the method.

3.2. Forced Degradation Study Protocol

o Acid Degradation: The API is treated with a dilute acid (e.g., 0.1 N HCI) at room temperature
or elevated temperature for a specified period.[9]

o Base Degradation: The API is subjected to a dilute base (e.g., 0.1 N NaOH) under controlled
conditions.[9]

o Oxidative Degradation: The API is exposed to an oxidizing agent, such as hydrogen peroxide
(e.g., 5% H202).[9]

o Thermal Degradation: The solid API is exposed to dry heat in an oven at a specific
temperature.

» Photolytic Degradation: The API is exposed to UV and/or visible light in a photostability
chamber.

Following exposure to the stress conditions, the samples are diluted and analyzed by the
validated HPLC method to identify and quantify the degradation products.

Impurity Formation Pathways and Logical
Relationships

The formation of impurities in Dapagliflozin is a complex process that can be visualized through
logical diagrams.

4.1. General Synthetic Pathway and Process-Related Impurity Formation
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The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative
with an aryl halide, followed by deprotection steps.[13] Process-related impurities can arise at

various stages of this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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